molecular formula C5H10O3S B12970683 2-Methylallyl methanesulfonate

2-Methylallyl methanesulfonate

Cat. No.: B12970683
M. Wt: 150.20 g/mol
InChI Key: GZFLSANZKLHABW-UHFFFAOYSA-N
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Description

2-Methylallyl methanesulfonate is a methanesulfonate ester derivative characterized by a 2-methylallyl group (CH₂=C(CH₃)CH₂–) attached to a methanesulfonyl (CH₃SO₃–) moiety. Methanesulfonate esters are typically employed as alkylating agents in organic synthesis, intermediates in pharmaceuticals, or functional monomers in polymer chemistry. The 2-methylallyl substituent may enhance reactivity due to the allylic system, enabling applications in polymerization or targeted drug synthesis .

Properties

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

2-methylprop-2-enyl methanesulfonate

InChI

InChI=1S/C5H10O3S/c1-5(2)4-8-9(3,6)7/h1,4H2,2-3H3

InChI Key

GZFLSANZKLHABW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylallyl methanesulfonate can be synthesized through the esterification of 2-methylallyl alcohol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to drive the reaction to completion. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

General Reactivity of Sulfonate Esters

Sulfonate esters, including methanesulfonate derivatives, are known for their alkylating properties and participation in nucleophilic substitution reactions. Key reaction pathways observed in analogous compounds include:

a. Nucleophilic Substitution (S<sub>N</sub>2 Mechanism)

  • Methanesulfonate esters (e.g., methyl methanesulfonate) undergo displacement reactions with nucleophiles (e.g., water, alcohols, amines) via a bimolecular mechanism .

  • Example:

    CH3SO3R+NuCH3SO3+R Nu\text{CH}_3\text{SO}_3\text{R}+\text{Nu}^-\rightarrow \text{CH}_3\text{SO}_3^-+\text{R Nu}

    Where R=alkyl aryl,Nu=nucleophileR=\text{alkyl aryl},\,\text{Nu}^-=\text{nucleophile}
    .

b. Solvolysis Reactions

  • Hydrolysis and alcoholysis of sulfonate esters are reversible and highly dependent on reaction conditions (temperature, acidity, water content) .

  • For methyl methanesulfonate (MMS) in methanol:

    CH3SO3CH3+H2OCH3SO3H+CH3OH\text{CH}_3\text{SO}_3\text{CH}_3+\text{H}_2\text{O}\rightleftharpoons \text{CH}_3\text{SO}_3\text{H}+\text{CH}_3\text{OH}

    Maximum conversion to MMS in anhydrous methanol at 60°C was 0.35% after 50 hours .

Hypothetical Reactivity of 2-Methylallyl Methanesulfonate

Based on structural analogs (e.g., allyl sulfonates), potential reactions include:

a. Alkylation of Biomolecules

  • Allyl sulfonates may act as alkylating agents, targeting nucleophilic sites in DNA or proteins. MMS, for example, methylates DNA at guanine (N7) and adenine (N3) .

b. Elimination Reactions

  • The allylic system in this compound could facilitate β-elimination under basic conditions, forming conjugated dienes:

    CH2=C(CH3)OSO2CH3BaseCH2=C(CH3)CH2+CH3SO3\text{CH}_2=\text{C}(\text{CH}_3)-\text{O}-\text{SO}_2\text{CH}_3\xrightarrow{\text{Base}}\text{CH}_2=\text{C}(\text{CH}_3)-\text{CH}_2+\text{CH}_3\text{SO}_3^-

c. Polymerization

  • Allyl sulfonates are potential monomers for radical polymerization, though no direct evidence exists in the reviewed literature.

Kinetic and Thermodynamic Data for Analogous Systems

Relevant parameters from studies on methyl/ethyl methanesulfonate:

ParameterValue (MMS)ConditionsSource
Hydrolysis rate (k)3.03×106L mol1s13.03\times 10^{-6}\,\text{L mol}^{-1}\text{s}^{-1}
60°C, aqueous methanol
Activation energy (E<sub>a</sub>)115 kJ/molForward reaction in methanol
Solvolysis half-life~50 hours60°C, anhydrous methanol

Limitations and Research Gaps

  • No experimental data exists in the reviewed literature for This compound .

  • Predictions are extrapolated from methanesulfonate esters (e.g., MMS) and allyl derivatives.

  • Synthesis routes and stability under varying conditions (pH, temperature) remain unexplored.

Recommendations for Further Study

  • Synthetic Pathways : Investigate esterification of methanesulfonic acid with 2-methylallyl alcohol.

  • Reaction Profiling : Assess alkylation efficiency with nucleophiles (e.g., thiols, amines).

  • Stability Studies : Characterize degradation products under acidic/basic conditions.

Scientific Research Applications

2-Methylallyl methanesulfonate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

    Biology: The compound is used in studies involving alkylation reactions and their effects on biological systems. It serves as a model compound for understanding the behavior of similar esters in biological environments.

    Medicine: Research on this compound includes its potential use in drug development, particularly in designing alkylating agents for chemotherapy.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methylallyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes fission, releasing the 2-methylallyl group, which can then react with nucleophiles in the intracellular environment. This reaction can lead to the alkylation of DNA, proteins, and other cellular components, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

Structural Differences :

  • 2-Methylallyl methanesulfonate features a reactive allylic group (CH₂=C(CH₃)CH₂–), whereas 2-(2-hydroxyethoxy)ethyl methanesulfonate (CAS 118591-57-4) contains a hydroxyethoxy chain (HOCH₂CH₂OCH₂CH₂–). The latter’s hydrophilic chain increases solubility in polar solvents, while the allyl group in the former may improve electrophilicity for alkylation reactions .

Lead Methanesulfonate

Functional Differences :

  • Lead methanesulfonate (a metal salt) and This compound (an ester) differ fundamentally in reactivity. The former is a corrosive liquid used in electroplating, while the latter is likely a neutral organic compound for synthetic chemistry. Lead methanesulfonate’s ionic nature confers stability under standard conditions but poses significant toxicity risks, including CNS damage and respiratory irritation .

Industrial Relevance :

  • Lead methanesulfonate’s primary use is in industrial electrodeposition, whereas this compound may serve niche roles in organic synthesis or polymer chemistry due to its electrophilic allyl group.

1,2-Bis(2-Methylallyl)disulfane

Structural and Functional Contrast :

  • While 1,2-bis(2-methylallyl)disulfane (synthesized from 3-chloro-2-methylpropylene and sodium sulfide) shares the 2-methylallyl substituent, its disulfide (–S–S–) linkage distinguishes it from methanesulfonate esters. This compound exhibits antitumor activity, highlighting how sulfur bridges can modulate bioactivity. Methanesulfonate esters, by contrast, are less likely to exhibit direct pharmacological effects unless functionalized further .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound* C₅H₁₀O₃S 150.20 (theoretical) Not available Organic synthesis, polymerization
2-(2-Hydroxyethoxy)ethyl methanesulfonate C₅H₁₂O₅S 184.21 118591-57-4 Pharmaceutical intermediates
Lead methanesulfonate Pb(CH₃SO₃)₂ 397.36 17570-76-2 Electroplating, metal finishing
1,2-Bis(2-methylallyl)disulfane C₈H₁₄S₂ 174.33 Not provided Antitumor research

*Theoretical values for this compound are inferred from structural analogs.

Q & A

Q. What are the recommended safety protocols and storage conditions for 2-methylallyl methanesulfonate in laboratory settings?

  • Methodological Guidance :
    • Handling : Use protective gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood to minimize inhalation exposure .
    • Storage : Store at 0–6°C in airtight containers to prevent degradation. Avoid long-term storage, as the compound may degrade and become more hazardous over time .
    • Disposal : Follow federal and local regulations. Use qualified personnel for disposal, ensuring proper protective equipment (e.g., respirators, face shields) is worn during waste management .

Q. What analytical methods are suitable for detecting and quantifying this compound in experimental mixtures?

  • Methodological Guidance :
    • Gas Chromatography (GC) : Capillary GC with flame ionization detection (FID) is effective for trace analysis of methanesulfonate esters. Derivatization may enhance sensitivity .
    • Mass Spectrometry (MS) : Coupled with photoionization or electron impact ionization, MS can identify degradation products (e.g., 2-methylallyl radicals) and monitor reaction intermediates .
    • Validation : Include internal standards (e.g., deuterated analogs) to account for matrix effects and ensure reproducibility .

Q. How does this compound degrade under varying experimental conditions, and how can stability be monitored?

  • Methodological Guidance :
    • Hydrolysis Studies : Conduct accelerated degradation tests in aqueous buffers at pH 2–12 to assess susceptibility to hydrolysis. Monitor via UV-Vis spectroscopy or HPLC .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to evaluate decomposition temperatures. Store samples at ≤6°C to minimize thermal degradation .

Advanced Research Questions

Q. What are the reaction pathways and kinetic parameters for this compound in radical-mediated processes?

  • Methodological Guidance :
    • Radical Formation : Use laser photolysis to generate 2-methylallyl radicals. Track reaction kinetics with oxygen using time-resolved photoionization mass spectrometry .
    • Kinetic Modeling : Apply master equation simulations (e.g., MESMER) to predict rate coefficients under varying temperatures (250–500 K) and pressures (1–100 atm). Optimize parameters using experimental traces of radical decay .
    • Key Findings : At low temperatures (<350 K), barrierless formation of 2-methylallyl peroxyl dominates. Above 410 K, equilibration between peroxyl adducts and reactants occurs .

Q. How can researchers assess the genotoxic potential of this compound, and what methodological pitfalls exist?

  • Methodological Guidance :
    • In Vitro Assays : Use the Ames test (bacterial reverse mutation assay) with Salmonella typhimurium strains TA98 and TA100. Include ethyl methanesulfonate (EMS) as a positive control .
    • In Vivo Models : Employ the comet assay in rodent hepatocytes to quantify DNA strand breaks. Note that dose-response relationships may vary due to metabolic differences between species .
    • Data Interpretation : Address contradictions by normalizing results to tissue-specific repair efficiencies and using multi-endpoint statistical models (e.g., benchmark dose modeling) .

Q. How should researchers resolve contradictions in experimental data related to this compound’s reactivity or toxicity?

  • Methodological Guidance :
    • Degradation Product Analysis : Use GC-MS to identify conflicting byproducts (e.g., methanesulfonic acid vs. allylic oxides) under varying pH or temperature conditions .
    • Cross-Validation : Compare kinetic data from flow reactors with computational simulations (e.g., density functional theory for transition states) to reconcile discrepancies in reaction mechanisms .
    • Toxicological Variability : Account for differences in cell line sensitivity (e.g., MCF-7 vs. primary cells) by standardizing exposure durations and normalizing to cell viability metrics .

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